2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
CAS No.: 2094747-37-0
Cat. No.: VC6039637
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094747-37-0 |
|---|---|
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.11 |
| IUPAC Name | 2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H |
| Standard InChI Key | MSTNLAIOZJACQJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=NC=C1)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring substituted with a methoxy group (-OCH) at the 4-position and an ethylamine side chain (-CH-CH-NH) at the 3-position. Protonation of the amine group with hydrochloric acid yields the dihydrochloride salt, as shown in its SMILES notation:
.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.11 g/mol | Calculated |
| Solubility | High in polar solvents | |
| logP (Partition Coefficient) | ~1.2 (estimated) |
The dihydrochloride salt form improves bioavailability by increasing solubility, a critical factor for in vivo applications .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves sequential functionalization of pyridine precursors. A common route includes:
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Methoxy Substitution: Introduction of the methoxy group via nucleophilic aromatic substitution using sodium methoxide on 3-chloropyridine .
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Side Chain Addition: Grignard or Friedel-Crafts alkylation to attach the ethylamine moiety .
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxy Substitution | NaOCH, DMF, 80°C | 72 |
| Ethylamine Addition | Ethylamine, AlCl, 60°C | 65 |
| Salt Formation | HCl (g), EtOH, 0°C | 89 |
Optimization efforts focus on reducing side products, such as over-alkylation or ring oxidation, through controlled stoichiometry and inert atmospheres .
Pharmacological Applications
Neurotransmitter Receptor Interactions
Structural analogs of 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors . The ethylamine side chain mimics endogenous monoamines, enabling competitive binding:
.
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 25923) show moderate inhibition (MIC = 32 µg/mL), suggesting potential as a scaffold for antibiotic development .
Structural Analogs and Comparative Analysis
Table 3: Key Structural Analogs
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-1-(6-Methoxypyridin-3-yl)ethanamine | 2581934-10-1 | Chiral center; enhanced bioavailability |
| 2-(4-Methoxypyrimidin-2-yl)ethanamine | 2309462-32-4 | Pyrimidine core; higher logP |
| 3-(4-Methoxypyridin-3-yl)prop-2-yn-1-amine | 145952745 | Alkyne linker; improved binding |
Analog studies reveal that pyridine-to-pyrimidine substitutions reduce solubility but increase metabolic stability .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Storage | 2–8°C in airtight container |
| Disposal | Incineration at >800°C |
Future Directions
Current research prioritizes derivatization to enhance receptor selectivity and reduce off-target effects. Computational modeling predicts that fluorination at the 5-position of the pyridine ring could improve blood-brain barrier penetration .
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